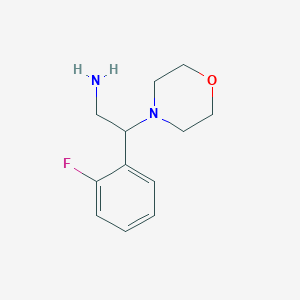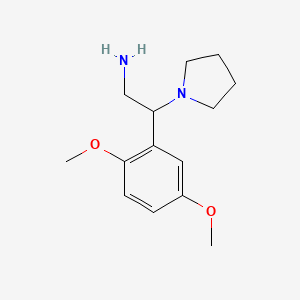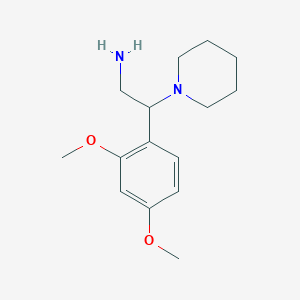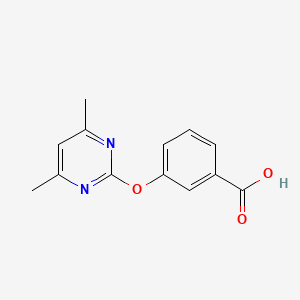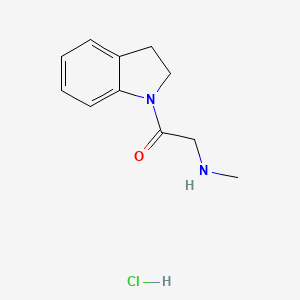
1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2- (1H-Indol-1-yl)ethanamine” is a heterocyclic building block with the empirical formula C10H12N2 . It has a molecular weight of 160.22 . The product is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “2- (1H-Indol-1-yl)ethanamine” is NCCN1C=CC2=CC=CC=C12 . The InChI is 1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10 (9)12/h1-5,7H,6,8,11H2 .Physical And Chemical Properties Analysis
“2- (1H-Indol-1-yl)ethanamine” is a solid . The flash point is not applicable .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Research has shown that derivatives of 1H-Indole, similar to the structure , have been synthesized and exhibit significant antimicrobial and antifungal activities. These compounds, through various synthetic pathways, have been tested against both gram-positive and gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, showcasing their potential as broad-spectrum antimicrobial agents. Specifically, novel 1H-indole derivatives were created through reactions involving indole and chloroacetyl chloride, further reacting with different chemicals to yield compounds with notable antibacterial and antifungal properties (Letters in Applied NanoBioScience, 2020).
Neuroprotective Agents
Indole derivatives have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Certain compounds have been identified as potent ligands for the NMDA receptor, with additional antioxidant properties that contribute to their neuroprotective effects. The incorporation of a catechol moiety into these molecules has been shown to enhance their antioxidant capabilities, making them dual-effective agents in neuroprotection studies (Bioorganic & Medicinal Chemistry, 2013).
Anti-inflammatory Agents
Another area of application for 1H-indole derivatives is in the development of anti-inflammatory agents. Research focused on synthesizing novel chalcone derivatives involving 1H-indole has demonstrated their potential as anti-inflammatory compounds. The synthesis process typically involves the reaction of indole with chloroacetylchloride, followed by further chemical reactions to produce compounds evaluated for their anti-inflammatory activity using in vivo models (Current Drug Discovery Technologies, 2022).
Photoinduced Molecular Transformations
The compound's structural relatives have been used in photoinduced molecular transformations, leading to the creation of novel heterocyclic compounds. These studies highlight the compound's versatility in synthetic chemistry, enabling the production of diverse molecular structures with potential applications in material science and pharmaceuticals (Helvetica Chimica Acta, 1993).
D(2)/D(4) Receptor Antagonists
Optimization studies of compounds structurally related to 1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride have led to the identification of potent D(2)/D(4) receptor antagonists. These findings are significant for the development of new therapeutic agents in neuropsychiatric disorders (Bioorganic & Medicinal Chemistry Letters, 2002).
Safety And Hazards
The product has several hazard statements: H301 - Toxic if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, H335 - May cause respiratory irritation . The product is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(methylamino)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-8-11(14)13-7-6-9-4-2-3-5-10(9)13;/h2-5,12H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDSVWSQZOYROL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


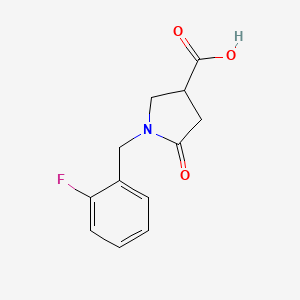
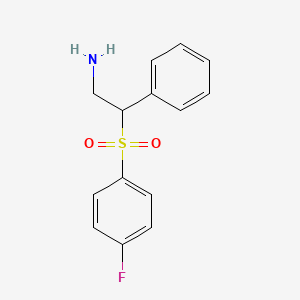


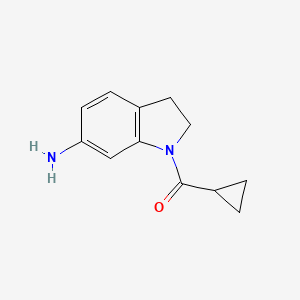
![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)
